trans-Eldecalcitol

Description

Contextualization within Active Vitamin D Analog Research

The study of active vitamin D analogs is a significant field in medical research, primarily aimed at developing compounds that can effectively manage calcium and bone metabolism disorders. The cornerstone of this research is the hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol). plos.org Calcitriol (B1668218) plays a crucial role in maintaining calcium homeostasis by regulating its absorption in the intestines, reabsorption in the kidneys, and the balance of bone formation and resorption. plos.orgnih.gov It exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that modulates the transcription of various target genes. plos.orgnih.gov

While calcitriol is essential, its therapeutic use can be limited by a narrow therapeutic window. This has driven the development of synthetic analogs, which are structurally modified versions of calcitriol designed to have a more favorable pharmacological profile. wikipedia.org Early analogs like alfacalcidol (B1684505) (1α-hydroxyvitamin D3) require metabolic activation in the liver to become calcitriol. guidechem.comviamedica.pl The goal in developing newer analogs, such as eldecalcitol (B1671164), is to create molecules with greater specificity of action, for instance, by having a stronger effect on bone while minimizing effects on serum calcium. wikipedia.orgdovepress.com

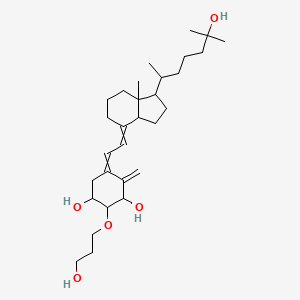

Eldecalcitol (also known as ED-71) emerged from this research as a novel analog of the active form of vitamin D. nih.gov It is distinguished by a hydroxypropyloxy group at the 2β-position of the calcitriol molecule. nih.govnih.gov This structural modification significantly alters its biological properties, including its binding affinities for both the VDR and the vitamin D-binding protein (DBP) in the blood, leading to a distinct pharmacological profile compared to its predecessors. plos.orgnih.gov Eldecalcitol modulates the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) to preserve bone structure and strength. wikipedia.orgpatsnap.com

Historical Perspective of Eldecalcitol Discovery and Preclinical Development

Eldecalcitol was discovered by researchers at Chugai Pharmaceutical Co., Ltd. in Japan. wikipedia.orgpatsnap.com It was the result of an extensive screening process of over 900 vitamin D analogs, selected for its potent activity in increasing bone mineral density (BMD) in in vivo models. nih.govdovepress.com The development of Eldecalcitol, which began in the early 1980s, was driven by the need for a therapeutic agent that could more powerfully suppress bone resorption than existing vitamin D compounds. dovepress.comfrontiersin.org

Preclinical development heavily relied on studies using ovariectomized (OVX) rats, a standard animal model for postmenopausal osteoporosis. plos.orgdovepress.com In these studies, Eldecalcitol demonstrated a superior ability to increase bone mass and strength compared to alfacalcidol. plos.orgnih.gov Research showed that Eldecalcitol was a more potent inhibitor of bone resorption than alfacalcidol in this estrogen-deficient rat model. dovepress.comnih.gov Histological analyses revealed that Eldecalcitol reduced the number of osteoclasts and parameters of bone resorption. nih.govresearchgate.net

A key finding from preclinical research was Eldecalcitol's unique binding characteristics. Compared to calcitriol, Eldecalcitol exhibits a weaker binding affinity for the VDR but a significantly higher affinity for the serum DBP. plos.orgnih.gov The strong affinity for DBP is believed to contribute to its longer half-life in plasma, allowing for sustained action. nih.govnih.gov Furthermore, Eldecalcitol was found to be resistant to metabolic degradation by the catabolic enzyme 24-hydroxylase (CYP24A1), which likely prolongs its activity within target tissues. nih.gov These distinctive properties demonstrated in preclinical trials suggested that Eldecalcitol could offer a better osteoprotective effect than alfacalcidol. nih.govnih.gov

Interactive Data Tables

Table 1: Comparative Biological Evaluation of Eldecalcitol and Calcitriol

This table outlines the key biological differences between Eldecalcitol and the natural active form of vitamin D, Calcitriol (1,25(OH)₂D₃). The values for Eldecalcitol are presented relative to Calcitriol, which is set as the baseline (100).

| Characteristic | 1,25(OH)₂D₃ (Calcitriol) | Eldecalcitol |

| Affinity to Vitamin D Receptor (VDR) | 100 | 44.6 |

| Affinity to Vitamin D-Binding Protein (DBP) | 100 | 422 |

| Inhibition of Parathyroid Hormone (PTH) Secretion | 100 | 3.54 |

| Data sourced from Noguchi et al., 2013. nih.gov |

Table 2: Summary of Preclinical Research Findings in Ovariectomized (OVX) Rats

This table summarizes the comparative effects of Eldecalcitol and Alfacalcidol on bone health markers in the widely used OVX rat model of osteoporosis.

| Parameter | Finding |

| Bone Mineral Density (BMD) | Eldecalcitol resulted in a greater increase in BMD compared to alfacalcidol. nih.govresearchgate.net |

| Bone Resorption | Eldecalcitol suppressed bone resorption to a greater extent than alfacalcidol. nih.govnih.gov |

| Bone Formation | Effects on bone formation were found to be similar between Eldecalcitol and alfacalcidol. nih.gov |

| Calcium Metabolism | Effects on calcium metabolism were comparable between the two compounds. nih.govnih.gov |

| Findings are based on preclinical studies in ovariectomized rats. nih.govresearchgate.netnih.gov |

Properties

IUPAC Name |

5-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEXGDDBXLBRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interactions and Receptor Pharmacology of Eldecalcitol

Vitamin D Receptor (VDR) Binding Characteristics

The Vitamin D Receptor (VDR) is a nuclear receptor that plays a pivotal role in mediating the biological effects of vitamin D. Eldecalcitol's interaction with VDR is central to its mechanism of action.

Structural Elucidation of Eldecalcitol-VDR Interactions: Insights from X-ray Analysis and Molecular Docking

Structural studies, including X-ray crystallography and molecular docking, provide insights into how Eldecalcitol (B1671164) interacts with the VDR. Molecular docking simulations have been employed to understand the binding modes of various vitamin D analogs, including Eldecalcitol, within the VDR ligand-binding domain (LBD) nih.govacs.orgacs.org. These studies help elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that Eldecalcitol forms with amino acid residues in the VDR LBD . While specific crystal structures of Eldecalcitol-VDR complexes are not extensively detailed in the provided snippets, the general principles of VDR ligand binding, involving conformational changes and interactions within the LBD, are applicable nih.govmdpi.commdpi.com. The 3-hydroxypropyloxy group of Eldecalcitol is suggested to provide supplementary interactions within the VDR binding pocket, potentially contributing to its unique pharmacological profile .

Vitamin D-Binding Protein (DBP) Interaction Dynamics

Vitamin D-binding protein (DBP) is a plasma protein that transports vitamin D metabolites in the circulation. Eldecalcitol's interaction with DBP is a key determinant of its pharmacokinetic properties.

High-Affinity Binding of Eldecalcitol to DBP and its Preclinical Implications

Eldecalcitol exhibits a significantly higher affinity for DBP compared to calcitriol (B1668218) plos.orgbioscientifica.comresearchgate.nettandfonline.comnih.govresearchgate.netresearchgate.netcore.ac.uk. Reports indicate that Eldecalcitol's binding affinity to DBP is approximately 4 times that of 1,25(OH)2D3 core.ac.uk, and in some studies, this is quantified as 421.9% relative to calcitriol researchgate.net. This high-affinity binding to DBP has several preclinical implications: it increases the stability of Eldecalcitol in plasma, leading to a longer plasma half-life plos.orgtandfonline.comnih.govresearchgate.netresearchgate.net. This prolonged presence in circulation is speculated to contribute to its sustained therapeutic effects and potentially its resistance to metabolic degradation researchgate.netmdpi.comnih.gov. The strong binding to DBP may also limit its uptake by certain tissues, which could influence its activity profile, such as its less potent suppression of parathyroid hormone (PTH) compared to calcitriol researchgate.netnih.gov.

Mechanisms of Cellular and Molecular Action of Eldecalcitol

Gene Expression Modulation

Eldecalcitol's therapeutic efficacy stems from its ability to modulate the expression of a wide array of genes involved in cellular differentiation, metabolism, and function. These modulatory effects are largely dependent on its interaction with the Vitamin D Receptor (VDR).

The Vitamin D Receptor (VDR) is a ligand-activated transcription factor that plays a central role in mediating the physiological actions of vitamin D researchgate.netbioscientifica.com. Eldecalcitol (B1671164), as a vitamin D analog, interacts with the VDR to initiate downstream signaling cascades plos.orgresearchgate.net. The VDR binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, often in complex with the Retinoid X Receptor (RXR), to regulate gene transcription researchgate.net. While Eldecalcitol has a lower binding affinity to the VDR compared to calcitriol (B1668218) drugbank.com, its interaction is crucial for its effects. The VDR itself can be subject to regulation, with evidence suggesting a potential positive feedback loop where calcitriol may influence VDR gene expression researchgate.net. The precise direct regulation of VDR gene expression by Eldecalcitol is not extensively detailed, but its interaction with VDR is the foundational step for its downstream gene modulation plos.orgresearchgate.net.

Eldecalcitol significantly induces the expression of CYP24A1, the enzyme responsible for the catabolism of the active vitamin D metabolite, 1,25(OH)2D3 researchgate.net. Studies indicate that Eldecalcitol's induction of CYP24A1 expression may be more potent than that of alfacalcidol (B1684505) plos.orgbiorxiv.org. This upregulation is understood to occur via Eldecalcitol's interaction with the VDR, as VDREs are located upstream of the CYP24A1 promoter plos.org. In experimental models, Eldecalcitol administration resulted in marked increases in CYP24A1 mRNA expression biorxiv.org. This induction of the catabolic enzyme suggests a complex feedback mechanism within the vitamin D signaling pathway.

Table 3.1.2: Eldecalcitol's Influence on CYP24A1 Expression

| Gene/Enzyme | Effect of Eldecalcitol | Comparison (if applicable) | Reference(s) |

| CYP24A1 | Upregulation/Induction | Stronger than Alfacalcidol | plos.orgbiorxiv.org |

| CYP24A1 | Increased mRNA expression | Marked increase noted | biorxiv.org |

Eldecalcitol influences the expression of genes critical for osteoblast differentiation and function, generally leading to the suppression of markers associated with bone formation and resorption. It has been shown to significantly suppress serum bone-specific alkaline phosphatase (BALP) and serum osteocalcin (B1147995), both key markers of bone formation, when compared to placebo researchgate.net. Additionally, Eldecalcitol administration led to the suppression of alkaline phosphatase (ALP) and Osteopontin (OPN) researchgate.net. The transcription factor RUNX2 is integral to osteoblast differentiation, regulating genes such as osteocalcin and alkaline phosphatase ecmjournal.orgmdpi.com. While Eldecalcitol's direct impact on RUNX2 expression is not explicitly detailed in the provided snippets, its suppression of downstream markers like BALP and osteocalcin indicates a modulation of osteoblast activity researchgate.netresearchgate.net.

Table 3.1.3: Eldecalcitol's Effects on Osteoblast Markers

| Gene/Marker | Effect of Eldecalcitol | Reference(s) |

| BALP (Bone-Specific ALP) | Suppression | researchgate.net |

| Osteocalcin | Suppression | researchgate.net |

| ALP | Suppression | researchgate.net |

| OPN (Osteopontin) | Suppression | researchgate.net |

Eldecalcitol plays a role in regulating bone resorption by modulating genes associated with osteoclast differentiation and activity. It significantly suppresses the expression of tartrate-resistant acid phosphatase (TRAP), cathepsin K (CK), and matrix metalloproteinase 9 (MMP9), which are enzymes crucial for bone matrix degradation researchgate.net. Furthermore, Eldecalcitol can inhibit bone resorption by suppressing the mRNA of NF-κB ligand (RANKL), a key mediator of osteoclast differentiation nih.gov. These suppressive effects align with the known mechanisms of VDR activation, which can inhibit osteoclast formation by reducing RANKL production and suppressing osteoclast-specific genes springermedizin.de.

Table 3.1.4: Eldecalcitol's Effects on Osteoclast Markers

| Gene/Marker | Effect of Eldecalcitol | Reference(s) |

| TRAP (Tartrate-Resistant Acid Phosphatase) | Suppression | researchgate.net |

| Cathepsin K (CK) | Suppression | researchgate.net |

| MMP-9 (Matrix Metalloproteinase-9) | Suppression | researchgate.net |

| RANKL (Receptor Activator of Nuclear Factor-κB Ligand) | Inhibition of mRNA | nih.gov |

Eldecalcitol influences gene expression patterns relevant to skeletal muscle health, including markers of muscle differentiation and growth. Studies have demonstrated that Eldecalcitol can promote a dose-dependent increase in the gene expression of MyoD and Insulin-like Growth Factor 1 (IGF-1) mdpi.com. It also leads to the upregulation of specific Myosin Heavy Chain (MHC) subtypes, namely Iia, Iib, and Iix, while MhcIβ expression remains unchanged mdpi.com. The expression of Muscle Ring Finger 1 (MuRF1), a marker associated with muscle degradation, can be indirectly modulated through factors like Fam210a, whose expression is influenced by vitamin D signaling researchgate.net. These effects suggest a role for Eldecalcitol in supporting muscle function and potentially aiding in regeneration processes.

Table 3.1.5: Eldecalcitol's Effects on Skeletal Muscle Markers

| Gene/Marker | Effect of Eldecalcitol | Reference(s) |

| MyoD | Increase | mdpi.com |

| IGF-1 (Insulin-like Growth Factor 1) | Increase | mdpi.com |

| MHC (Myosin Heavy Chain) subtypes (Iia, Iib, Iix) | Upregulation | mdpi.com |

| VDR (Vitamin D Receptor) | Increase | mdpi.com |

Eldecalcitol exhibits differential effects on articular chondrocytes, influencing genes associated with cartilage matrix maintenance and differentiation. In superficial zone chondrocytes (SZC), Eldecalcitol has been observed to upregulate markers of articular cartilage, specifically ETS-related gene (Erg) and Lubricin/Proteoglycan 4 (PRG4) nih.gov. PRG4 is recognized for its critical role in providing lubrication to articular cartilage surfaces elifesciences.orgmdpi.com. Conversely, in deep zone chondrocytes (DZC), Eldecalcitol appears to suppress chondrocyte differentiation markers, including Type X Collagen and Alkaline Phosphatase (ALP) nih.gov. Type X Collagen is notably associated with chondrocyte hypertrophy, a process implicated in osteoarthritis pathogenesis nih.gov. These findings suggest that Eldecalcitol may contribute to maintaining articular cartilage health by promoting markers of superficial zone chondrocytes while potentially mitigating hypertrophic changes in deeper zones.

Table 3.1.6: Eldecalcitol's Effects on Articular Chondrocyte Markers

| Gene/Marker | Cell Type | Effect of Eldecalcitol | Reference(s) |

| Erg (ETS-related gene) | SZC | Upregulation | nih.gov |

| PRG4 (Lubricin/Proteoglycan 4) | SZC | Upregulation | nih.gov |

| Type X Collagen (COL10A1) | DZC | Suppression | nih.gov |

| Alkaline Phosphatase (ALP) | DZC | Suppression | nih.gov |

List of Compounds Mentioned:

Alfacalcidol (ALF)

Bax

Bcl-2

Bone sialoprotein (BSP)

Calbindin-D9k

Calcifediol

Calcitriol

Cathepsin K (CK)

Collagen type I alpha 1 (Col1α1)

Cortical bone

Cortisone acetate (B1210297)

Cyclopenthiazide

Cyclophosphamide (B585) (CTX)

Cyclothiazide

Danazol

Deflazacort

Eldecalcitol

Epithelial calcium channel 2 (ECaC2)

Estraadiol valerate (B167501) (E2V)

Falecalcitriol

Fatty acids

Fibroblast growth factor-23 (FGF-23)

Granulocyte-macrophage colony-stimulating factor (GM-CSF)

Gremlin 1 (Grem1)

Insulin-like Growth Factor 1 (IGF-1)

Interleukin-3

Lactate

Lipoproteins

Lubricin/Proteoglycan 4 (PRG4)

Lumisterol

Macrophage colony-stimulating factor (M-CSF)

Matrix metalloproteinase-9 (MMP-9)

Mechano growth factor (MGF)

MyoD

Myogenin

Myosin Heavy Chain (MHC)

Muscle Ring Finger 1 (MuRF1)

NF-κB ligand (RANKL)

Osteocalcin (OCN)

Osteopontin (OPN)

Osteoprotegerin (OPG)

Parathyroid hormone (PTH)

Pax7

PEBP2alphaA/AML3/CBFA1

Progesterone

Progestin derivatives

Proteoglycan 4 (PRG4)

Reactive oxygen species

Receptor activator of nuclear factor-κB ligand (RANKL)

Retinoid X receptor (RXR)

RUNX2

SRC proto-oncogene

Skeletal muscle

Smad2/3

Smad4

Sucralfate

Talc

Tamoxifen

Tartrate-resistant acid phosphatase (TRAP)

Tixocortol

Transforming growth factor-beta (TGF-β)

Triamcinolone

Trichlormethiazide

Tumor necrosis factor-alpha (TNFα)

Type X Collagen (COL10A1)

Vitamin D

Vitamin D2

Vitamin D3

Vitamin D Receptor (VDR)

Vitamin D-binding protein (DBP)

7-dehydrocholesterol (B119134)

1α,25(OH)2D2

1α,25(OH)2D3

1α-(OH)D2

1α,25-dihydroxyvitamin D3

24,25D3

25-hydroxyvitamin D3 (25(OH)D3)

2α-(3-hydroxypropoxy)-1α,25(OH)2D3

2β-(3-hydroxypropoxy)vitamin D3

Gene Expression Changes in Cancer Cell Lines

Research has indicated that trans-Eldecalcitol can modulate gene expression in cancer cell lines, impacting key proteins involved in cellular processes. In hepatocellular carcinoma cells (SMMC-7721), eldecalcitol treatment led to a marked inhibition of both Akt and E-cadherin gene expression nih.gov. While the precise fold-change or quantitative data for these specific gene expressions were not detailed in the provided snippets, the observed inhibition suggests a role for eldecalcitol in altering cellular behavior, potentially affecting cell migration and invasion nih.gov.

Cellular Signaling Pathway Modulation by Eldecalcitol

This compound actively engages with and modulates several critical cellular signaling pathways, influencing a broad spectrum of cellular functions from cell growth and survival to differentiation and metabolic regulation.

Interactions with the Phosphoinositide 3-Kinase (PI3K)/Akt/Mechanistic Target of Rapamycin (B549165) (mTOR) Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. This compound has been shown to interact with this pathway in various contexts. In human osteosarcoma MG-63 cells, eldecalcitol was observed to accumulate reactive oxygen species (ROS), which in turn suppressed the PI3K/Akt/mTOR signaling pathway, contributing to apoptosis and autophagy uni-freiburg.dedntb.gov.uanih.gov. Furthermore, studies investigating muscle health have indicated that eldecalcitol treatment can lead to higher phosphorylation levels of mTOR, a key component of this pathway, which is associated with increased muscle mass and strength shinkomonji-hp.jp. In the context of muscle atrophy, eldecalcitol has been shown to inhibit FOXO transcription factors by promoting the phosphorylation of PI3K and Akt, thereby potentially preventing muscle degradation nih.govresearchgate.net. This pathway is also implicated in the regulation of myoblast differentiation, where Akt activation is crucial for muscle protein synthesis and inhibition of atrophy-related genes aginganddisease.orgfrontiersin.org.

Regulation of the Forkhead Box Protein O1 (FOXO1) Signaling Pathway

The Forkhead Box Protein O1 (FOXO1) is a transcription factor involved in various cellular processes, including cell cycle arrest, apoptosis, and metabolism. Eldecalcitol has been demonstrated to modulate the FOXO1 signaling pathway. In models of muscle atrophy, eldecalcitol has been shown to inhibit FOXO1 transcription factors, potentially by promoting the phosphorylation of Akt, which subsequently leads to the cytoplasmic sequestration of FOXO1, thereby preventing its transcriptional activity nih.govresearchgate.netphysiology.org. This action is associated with a reduction in muscle protein degradation, as FOXO1 typically promotes the expression of E3 ubiquitin ligases like MuRF1 and atrogin-1 nih.govaginganddisease.orgfrontiersin.orgfrontiersin.org. Studies have also reported higher phosphorylation levels of FOXO1 in individuals treated with eldecalcitol, correlating with improved muscle mass and strength shinkomonji-hp.jpnus.edu.sg.

Role in the Sirtuin 1 (SIRT1)-Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Cascade in Bone Mesenchymal Stem Cells (BMSCs)

This compound plays a role in the health and function of Bone Mesenchymal Stem Cells (BMSCs) by influencing the SIRT1-Nrf2 signaling cascade. Research indicates that eldecalcitol treatment increases the expression of both SIRT1 and Nrf2 in BMSCs derived from ovariectomized rats nih.govfrontiersin.orgresearchgate.netnih.gov. SIRT1 is known to act as an upstream regulator of Nrf2, and the activation of this pathway is associated with enhanced antioxidant capacity and the inhibition of reactive oxygen species (ROS) mdpi.com. By regulating the SIRT1-Nrf2 signal, eldecalcitol appears to rejuvenate senescent BMSCs and prevent bone loss associated with osteoporosis nih.govfrontiersin.orgresearchgate.netnih.govmdpi.compostersessiononline.eu.

Involvement in Store-Operated Calcium Entry (SOCE)-Mediated Regulatory T (Treg) Cell Differentiation

Eldecalcitol has been implicated in the modulation of immune cell function, specifically in the context of regulatory T (Treg) cell differentiation through Store-Operated Calcium Entry (SOCE). Studies suggest that eldecalcitol promotes the differentiation of CD4+ T cells into Treg subsets nih.govresearchgate.netnih.gov. This process is facilitated by increased calcium influx, mediated by key SOCE proteins such as ORAI1 and STIM1 nih.govresearchgate.netnih.gov. By regulating SOCE-mediated Treg cell differentiation, eldecalcitol may contribute to ameliorating conditions like diabetic osteoporosis and glucolipid metabolic disorders nih.govresearchgate.netnih.gov. Eldecalcitol has also been noted to reduce CD4+ T cell differentiation into Th17 cells, shifting the balance towards Treg cells, which can offer protective effects against immune imbalances frontiersin.org.

Implications for Reactive Oxygen Species (ROS) Accumulation and Associated Cellular Processes

Reactive Oxygen Species (ROS) are critical signaling molecules, but their excessive accumulation can lead to cellular damage. This compound has been shown to influence ROS levels and their downstream effects. In human osteosarcoma cells, eldecalcitol induces ROS accumulation, which is linked to the suppression of the PI3K/Akt/mTOR pathway and subsequent apoptosis and autophagy uni-freiburg.dedntb.gov.uanih.gov. Conversely, in bone mesenchymal stem cells, eldecalcitol has demonstrated a suppressive effect on ROS levels, contributing to the inhibition of cell senescence nih.govfrontiersin.orgresearchgate.netnih.gov. Additionally, eldecalcitol treatment has been reported to alleviate oxidative stress by decreasing ROS generation and increasing the activity of antioxidant enzymes like SOD, GSH-Px, and CAT nih.gov. High levels of ROS, in general, can inhibit protein synthesis by suppressing the PI3K/AKT/mTOR pathway and promote cellular autophagy and apoptosis, contributing to muscle aging frontiersin.org.

Data Tables

The following table summarizes the observed effects of this compound on body composition in a clinical trial, correlating with its impact on muscle-related signaling pathways:

| Parameter | Eldecalcitol Group (1 Year) | Placebo Group (1 Year) | p-value |

| Skeletal Muscle Mass | +1.9% | -3.4% | 3.26E−9 |

| Muscle Strength | +4.1% | -0.7% | 2.57E−17 |

| Fat Mass | -3.2% | +1.8% | 1.73E−12 |

Data adapted from shinkomonji-hp.jp.

Compound List

this compound (ED-71)

Calcitriol

Vitamin D

Akt

E-cadherin

PI3K (Phosphoinositide 3-Kinase)

mTOR (Mechanistic Target of Rapamycin)

FOXO1 (Forkhead Box Protein O1)

SIRT1 (Sirtuin 1)

Nrf2 (Nuclear Factor Erythroid 2-Related Factor 2)

BMSCs (Bone Mesenchymal Stem Cells)

ROS (Reactive Oxygen Species)

SOCE (Store-Operated Calcium Entry)

Treg (Regulatory T) cells

ORAI1

STIM1

GPx-1 (Glutathione Peroxidase-1)

Effects on Signal Transduction Mechanisms in Specific Cell Types

This compound modulates several key signal transduction pathways within different cell types. It is known to activate the Vitamin D Receptor (VDR), which then influences downstream gene expression and signaling cascades. Studies suggest that ELD can modulate pathways such as the PI3K/Akt pathway in myogenic cells (C2C12 cells) nih.govmdpi.com. In osteoblast-lineage cells, ELD's VDR activation is implicated in regulating the RANKL/OPG ratio, a critical component of bone remodeling signaling nih.govoup.com. Furthermore, while not explicitly detailed for ELD in all contexts, vitamin D analogs generally interact with pathways like Wnt signaling, which is crucial for bone and cartilage development and homeostasis mdpi.comfrontiersin.org. Research indicates that ELD can influence VDR-mediated transcriptional activity in cells like ATDC5 (chondrocyte precursor cells) plos.org.

Cellular Processes and Differentiation Regulation

Osteoblast Proliferation and Differentiation

This compound has demonstrated effects on osteoblast proliferation and differentiation. While some studies suggest that ELD can inhibit osteoblastic differentiation in vitro in certain contexts nih.govnih.gov, other research indicates that it can promote osteogenesis by directly acting on osteoblasts, potentially inducing the expression of factors like osteocalcin plos.orgbiorxiv.org. Eldecalcitol has been shown to increase bone mineral density (BMD) and promote osteogenesis in animal models, suggesting a net positive effect on bone formation plos.orgbiorxiv.orgspandidos-publications.comresearchgate.net. It has also been observed to increase bone-specific alkaline phosphatase (BALP) and osteocalcin levels, which are markers of osteoblast activity, although some studies report a suppression of these markers under specific experimental conditions nih.govdovepress.com. In a diabetic osteoporosis model, ELD was found to promote osteoblast activity, indicated by increased expression of ALP and RUNX2 mdpi.com.

Inhibition of Osteoclast Activity and Bone Resorption

A primary mechanism of action for this compound is the inhibition of osteoclast activity and bone resorption plos.orgbiorxiv.orgspandidos-publications.comresearchgate.netnih.govmedchemexpress.comnih.govresearchgate.net. ELD has been shown to reduce osteoclast numbers and suppress bone resorption surfaces in various animal models plos.orgbiorxiv.org. This effect is partly attributed to its ability to modulate the RANKL/OPG (Receptor Activator of Nuclear Factor-κB Ligand/Osteoprotegerin) ratio, thereby hindering osteoclastogenesis nih.govoup.comresearchgate.netfrontiersin.org. Eldecalcitol also appears to directly act on osteoclast precursor cells, potentially by inhibiting c-Fos expression, which is involved in osteoclast differentiation plos.orgbiorxiv.org. Studies indicate that ELD is more potent in suppressing bone resorption compared to alfacalcidol plos.orgbiorxiv.org.

Chondrocyte Regulation and Differentiation Status

Research indicates that vitamin D analogs, including this compound, can influence chondrocytes, the cells responsible for cartilage maintenance and formation. In ATDC5 cells, a chondrocyte precursor line, both 1α,25D₃ and ELD were found to inhibit proliferation and differentiation in a dose-dependent manner plos.orgbiorxiv.orgsemanticscholar.orgresearchgate.net. Specifically, ELD has been shown to upregulate articular cartilage markers like Erg and lubricin/PRG4 in superficial zone chondrocytes (SZC) while suppressing differentiation markers such as type X collagen and alkaline phosphatase (ALP) in deep zone chondrocytes (DZC) nih.gov. These effects suggest a complex regulatory role in chondrocyte behavior, potentially offering benefits in conditions like osteoarthritis nih.govnih.gov.

Myogenic Cell Regulation (e.g., C2C12 cells)

This compound also exhibits effects on myogenic cells, such as the C2C12 cell line. Studies have shown that ELD can increase the expression of VDR, MyoD, and IGF-1 in C2C12 cells mdpi.com. Furthermore, ELD has been observed to upregulate fast myosin heavy chain (MHC) subtypes mdpi.com. In models of muscle atrophy, ELD has demonstrated potential in preventing muscle loss by suppressing the PI3K/Akt/FoxOs pathway and inhibiting muscle-specific ubiquitin ligases like MuRF-1 and Atrogin-1 nih.govnih.gov. Eldecalcitol has also been shown to increase the diameter of myotubes and improve muscle strength in animal models, suggesting an anabolic effect on muscle tissue nih.govnih.govcore.ac.uk.

Impact on Bone Mesenchymal Stem Cells (BMSCs) Senescence and Osteogenic Differentiation

Bone mesenchymal stem cells (BMSCs) are critical for bone homeostasis and regeneration. With aging, BMSCs can enter a senescent state, characterized by impaired proliferative capacity and altered differentiation potential, contributing to age-related bone diseases like osteoporosis. Eldecalcitol has demonstrated a significant role in mitigating BMSC senescence and promoting osteogenic differentiation.

Research indicates that Eldecalcitol prevents ovariectomy-induced osteoporosis by inhibiting BMSC senescence. This protective effect is mediated through the regulation of the SIRT1-Nrf2 signaling pathway. Eldecalcitol has been shown to increase the expression of SIRT1 and Nrf2 in BMSCs isolated from ovariectomized rats. Conversely, inhibiting either SIRT1 or Nrf2 diminishes Eldecalcitol's ability to suppress BMSC senescence. Furthermore, Eldecalcitol exhibits a suppressive effect on reactive oxygen species (ROS) levels within BMSCs, a key factor in cellular aging frontiersin.orgnih.gov.

In vitro studies have confirmed Eldecalcitol's impact on senescence markers. Treatment with Eldecalcitol led to the downregulation of mRNA expression levels of senescence-associated genes such as P16 and P53 in BMSCs. Concurrently, Western blot analysis revealed suppressed protein levels of β-gal (a marker of senescence), P16, and P53. These molecular changes were accompanied by a reduced proportion of senescent cells, indicating a significant improvement in BMSC senescence caused by Eldecalcitol frontiersin.org.

Beyond its anti-senescence properties, Eldecalcitol actively promotes osteogenic differentiation. Eldecalcitol treatment increased the protein expression of key osteogenic transcription factors, including Runx2 and Osterix, as well as osteocalcin (OCN), in BMSCs after 14 days of osteogenic induction. This suggests that Eldecalcitol not only preserves the health of BMSCs by preventing senescence but also enhances their capacity to differentiate into bone-forming osteoblasts frontiersin.org.

Table 1: Effects of Eldecalcitol on BMSC Senescence and Osteogenic Differentiation

| Biomarker/Process | Eldecalcitol's Effect | Mechanism/Pathway Involved | Supporting Evidence |

| BMSC Senescence | Inhibition | SIRT1-Nrf2 signaling | frontiersin.orgnih.gov |

| Reactive Oxygen Species (ROS) | Suppression | Antioxidant capacity | frontiersin.orgnih.gov |

| P16 (mRNA) | Downregulation | Senescence marker | frontiersin.org |

| P53 (mRNA) | Downregulation | Senescence marker | frontiersin.org |

| β-gal (protein) | Suppression | Senescence marker | frontiersin.org |

| P16 (protein) | Suppression | Senescence marker | frontiersin.org |

| P53 (protein) | Suppression | Senescence marker | frontiersin.org |

| Runx2 (protein) | Increased | Osteogenic differentiation | frontiersin.org |

| Osterix (protein) | Increased | Osteogenic differentiation | frontiersin.org |

| Osteocalcin (OCN) (protein) | Increased | Osteogenic differentiation | frontiersin.org |

Effects on Cancer Cell Proliferation, Migration, Invasion, Apoptosis, and Autophagy

Eldecalcitol exhibits significant anti-cancer properties by influencing multiple hallmarks of cancer, including proliferation, migration, invasion, apoptosis, and autophagy.

Proliferation, Migration, and Invasion: Eldecalcitol has been shown to inhibit the proliferation of various cancer cell lines. In hepatoma cells (SMMC-7721), Eldecalcitol treatment markedly decreased cell invasion and migration rates, as assessed by Transwell assays nih.govresearchgate.net. Similarly, in human osteosarcoma cells (MG-63), Eldecalcitol suppressed clonal and invasion abilities nih.gov. Studies on squamous cell carcinoma (SCC) have also indicated that Eldecalcitol can inhibit tumor growth by targeting specific molecules like HBp17/FGFBP-1 researchgate.netresearchgate.net. Furthermore, research on non-small cell lung cancer (NSCLC) cells suggests that vitamin D analogs can repress proliferation, migration, and invasion nih.gov.

Apoptosis and Autophagy: Eldecalcitol plays a crucial role in inducing programmed cell death (apoptosis) in cancer cells. In hepatoma cells, Eldecalcitol treatment promoted apoptosis nih.gov. In osteosarcoma cells, Eldecalcitol induced apoptosis, evidenced by an increase in cleaved-caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2 nih.gov. Eldecalcitol also triggers autophagy, a cellular self-degradation process, in cancer cells. In osteosarcoma cells, Eldecalcitol induced autophagosome formation and inhibited autophagy flux, indicated by increased LC3-II and P62 protein levels nih.gov. Notably, studies suggest that Eldecalcitol-induced apoptosis and autophagy may be mutually activating processes nih.gov.

The underlying mechanisms for these effects often involve the accumulation of reactive oxygen species (ROS) and the suppression of signaling pathways such as PI3K/Akt/mTOR. Pretreatment with N-acetylcysteine (NAC), an antioxidant, reversed the outcomes of Eldecalcitol treatment, highlighting the role of ROS accumulation in mediating its anti-cancer effects nih.gov.

Table 2: Summary of Eldecalcitol's Effects on Cancer Cell Behavior

| Cellular Process | Eldecalcitol's Effect | Specific Cancer Types Mentioned | Key Mechanisms/Pathways Involved | Supporting Evidence |

| Proliferation | Inhibition | Hepatoma, Osteosarcoma, NSCLC | Targeting HBp17/FGFBP-1, general vitamin D effects | nih.govresearchgate.netnih.govresearchgate.netnih.gov |

| Migration | Decreased | Hepatoma, Osteosarcoma, NSCLC | General vitamin D effects | nih.govnih.govnih.gov |

| Invasion | Decreased | Hepatoma, Osteosarcoma, NSCLC | General vitamin D effects | nih.govnih.govnih.gov |

| Apoptosis | Induction | Hepatoma, Osteosarcoma | ROS accumulation, PI3K/Akt/mTOR suppression, caspase activation | nih.govnih.gov |

| Autophagy | Induction | Osteosarcoma | ROS accumulation, PI3K/Akt/mTOR suppression | nih.gov |

Cell Cycle Progression Modulation in Malignant Cells

Eldecalcitol significantly modulates cell cycle progression in malignant cells, leading to growth arrest. In hepatoma cells (SMMC-7721), treatment with Eldecalcitol resulted in a notable shift in cell cycle distribution. The percentage of cells in the G2 phase decreased from 22.88% in the control group to 13.18% in the Eldecalcitol-treated group, while the percentage of cells in the S phase increased from 27.34% to 41.16%. This alteration indicates a disruption in the normal progression through the cell cycle nih.gov.

Other studies on vitamin D analogs, which share similar mechanisms with Eldecalcitol, have reported cell cycle arrest. These analogs can increase the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27, while decreasing the expression of cyclin regulatory proteins like Cdk2. This modulation leads to cell cycle arrest, often in the G0/G1 phase, or blocks the G1/S transition tandfonline.comtandfonline.com. In osteosarcoma cells, Eldecalcitol has been observed to cause G2/M phase arrest nih.gov. For NSCLC cells, vitamin D treatment has also been shown to repress cell cycle progression nih.gov.

Table 3: Eldecalcitol's Impact on Hepatoma Cell Cycle Progression (SMMC-7721 cells)

| Cell Cycle Phase | Control Group (%) | Eldecalcitol Group (%) | Supporting Evidence |

| S Phase | 27.34 | 41.16 | nih.gov |

| G2 Phase | 22.88 | 13.18 | nih.gov |

Compound List

Eldecalcitol (ED-71)

Preclinical Pharmacological Investigations of Eldecalcitol

In Vitro Pharmacological Studies

The in vitro evaluation of eldecalcitol (B1671164) has utilized a variety of cell line models to dissect its effects at the cellular and molecular level. These studies have been instrumental in characterizing its influence on fundamental cellular processes.

Researchers have employed a range of cell lines to explore the diverse activities of eldecalcitol.

C2C12 Myogenic Cells: In the context of skeletal muscle, eldecalcitol has been studied using C2C12 myoblasts. These studies have shown that eldecalcitol can enhance myogenic differentiation. tandfonline.comdovepress.com Specifically, it upregulates the gene expression of key myogenic factors such as MyoD and insulin-like growth factor-1 (IGF-1). tandfonline.combmj.com Furthermore, eldecalcitol has been observed to increase the expression of fast myosin heavy chain (MHC) subtypes IIa, IIb, and IId/x, suggesting an anabolic effect on muscle fibers. tandfonline.combmj.comnih.gov The effects on myogenesis are mediated through the vitamin D receptor (VDR), as suppression of VDR abolishes these responses. researchgate.net

ATDC5 Chondrogenic Cells: The ATDC5 cell line, a model for chondrogenesis, has been used to investigate eldecalcitol's role in cartilage development. wjgnet.commdpi.com In these cells, both eldecalcitol and the active form of vitamin D3, 1α,25-dihydroxyvitamin D3, have been shown to inhibit proliferation and differentiation in a dose-dependent manner. mdpi.comfrontiersin.org This suggests a regulatory role for eldecalcitol in the process of endochondral ossification. mdpi.com

SMMC-7721 Hepatocellular Carcinoma Cells: In cancer research, the SMMC-7721 human hepatocellular carcinoma cell line has been utilized to assess the anti-tumor potential of eldecalcitol. nih.govbmj.comfrontiersin.org Studies have demonstrated that eldecalcitol can inhibit the invasion and migration of these cancer cells. nih.govbmj.com

MG-63 Osteosarcoma Cells: The human osteosarcoma cell line MG-63 has served as a model to study eldecalcitol's effects on bone cancer. Research indicates that eldecalcitol induces both apoptosis and autophagy in MG-63 cells. This is achieved by the accumulation of reactive oxygen species (ROS), which in turn suppresses the PI3K/Akt/mTOR signaling pathway. A related compound, 20-epi-eldecalcitol, showed enhanced activity in increasing osteocalcin (B1147995) concentration in MG-63 cells compared to eldecalcitol.

HL-60 Promyelocytic Leukemia Cells: The human promyelocytic leukemia cell line HL-60 is a well-established model for studying cellular differentiation. Eldecalcitol and its analogs have been evaluated for their ability to induce differentiation in these cells. For instance, 20-epi-eldecalcitol demonstrated significantly enhanced activity in inducing the differentiation of HL-60 cells compared to the parent compound. This highlights the potential of eldecalcitol derivatives in the context of leukemia therapy.

Preclinical studies have consistently evaluated eldecalcitol's impact on key cellular behaviors.

Cellular Proliferation: Eldecalcitol has been shown to inhibit cellular proliferation across various cell types. In C2C12 myoblasts, it decreases proliferation, which is a prerequisite for differentiation. nih.gov Similarly, in SMMC-7721 hepatoma cells, eldecalcitol treatment leads to a reduction in proliferation. nih.govbmj.com It also inhibits the growth of squamous cell carcinoma cells.

Differentiation: The compound's effects on differentiation are cell-type specific. It promotes myogenic differentiation in C2C12 cells tandfonline.comresearchgate.net and induces differentiation in HL-60 leukemia cells. Conversely, it has been found to inhibit the differentiation of ATDC5 chondrogenic cells. mdpi.com

Apoptosis: Eldecalcitol has demonstrated pro-apoptotic activity in cancer cell lines. In SMMC-7721 hepatocellular carcinoma cells, treatment with eldecalcitol significantly promoted the rate of apoptosis. nih.govbmj.com Likewise, in MG-63 osteosarcoma cells, eldecalcitol induces apoptosis through the accumulation of ROS and suppression of the PI3K/Akt/mTOR pathway.

Invasion: The anti-invasive properties of eldecalcitol have been observed in cancer models. In SMMC-7721 hepatoma cells, treatment with eldecalcitol markedly decreased both cell invasion and migration. nih.govbmj.com This effect is associated with the increased expression of E-cadherin and decreased expression of Akt. nih.gov

| Cell Line | Cell Type | Effect on Proliferation | Effect on Differentiation | Effect on Apoptosis | Effect on Invasion | Key Molecular Findings |

|---|---|---|---|---|---|---|

| C2C12 | Myogenic | Inhibited | Promoted | - | - | Upregulates MyoD, IGF-1, and fast MHC subtypes tandfonline.combmj.com |

| ATDC5 | Chondrogenic | Inhibited | Inhibited | - | - | Acts in a dose-dependent manner mdpi.com |

| SMMC-7721 | Hepatocellular Carcinoma | Inhibited | - | Promoted | Inhibited | Increases E-cadherin, decreases Akt expression nih.gov |

| MG-63 | Osteosarcoma | - | - | Promoted | - | Induces ROS, suppresses PI3K/Akt/mTOR pathway |

| HL-60 | Promyelocytic Leukemia | - | Promoted | - | - | 20-epi-eldecalcitol shows enhanced activity |

A key aspect of eldecalcitol's mechanism is its interaction with the vitamin D receptor and subsequent modulation of target gene transcription.

CYP24A1 Transcriptional Activity: Eldecalcitol has been shown to induce the transcriptional activity of CYP24A1, a gene that encodes the enzyme responsible for vitamin D catabolism. mdpi.com In ATDC5 cells, eldecalcitol markedly induced CYP24A1 transcriptional activity at a concentration of 10⁻⁸ M. mdpi.com Despite inducing its transcription, a remarkable feature of eldecalcitol is its resistance to being metabolized by the CYP24A1 enzyme. The catalytic efficiency of human CYP24A1 for eldecalcitol is only about 3% of that for 1α,25(OH)₂D₃. This resistance to degradation may contribute to its prolonged biological effects in target cells.

In Vivo Preclinical Models and Efficacy Assessment

To complement in vitro findings, eldecalcitol has been extensively studied in animal models, primarily focusing on osteoporosis and, more recently, on metabolic disorders like type 2 diabetes.

The ovariectomized rodent model is a gold standard for simulating postmenopausal osteoporosis.

OVX Rat Model: Numerous studies have demonstrated the efficacy of eldecalcitol in preventing bone loss in OVX rats. Treatment with eldecalcitol effectively salvages bone loss after ovariectomy, maintaining bone content similar to that of sham-operated animals. It achieves this by significantly reducing osteoclast number and bone resorption parameters. Interestingly, eldecalcitol also promotes a type of focal bone formation independent of resorption, a process known as bone minimodeling. Beyond its skeletal effects, eldecalcitol has been shown to prevent the deterioration of endothelial function in OVX rats, suggesting a potential cardiovascular benefit. This protective effect is thought to be mediated through an antioxidative mechanism involving the normalization of vascular PPARγ/NF-κB signaling. Furthermore, eldecalcitol has been found to inhibit the senescence of bone mesenchymal stem cells (BMSCs) in OVX rats by regulating the SIRT1-Nrf2 signal, thereby preventing bone loss.

OVX Mouse Model: While the OVX rat model is more frequently reported in eldecalcitol research, the OVX mouse model also serves as a valuable tool for osteoporosis studies. General findings in OVX mice align with those in rats, showing that estrogen deficiency leads to bone loss. Studies using eldecalcitol in other mouse models, such as those for glucocorticoid-induced osteoporosis, have shown that it prevents bone loss by promoting osteogenic differentiation.

| Model | Key Findings for Eldecalcitol | Reported Mechanisms |

|---|---|---|

| Ovariectomized (OVX) Rat | Prevents bone loss and increases bone mineral density. Reduces osteoclast number and bone resorption. Improves endothelial function. | Drives bone minimodeling. Inhibits BMSC senescence via SIRT1-Nrf2 pathway. Normalizes vascular PPARγ/NF-κB signaling. |

| Ovariectomized (OVX) Mouse | Serves as a model for postmenopausal bone loss. Eldecalcitol has shown efficacy in other mouse osteoporosis models. | General mechanisms involve suppression of bone resorption and support of bone formation. |

Recent research has expanded the investigation of eldecalcitol to include its effects on metabolic diseases like T2DM, often in the context of diabetic osteoporosis.

T2DM Mouse Models (db/db and STZ-induced): Eldecalcitol has been evaluated in T2DM mouse models, such as the genetically diabetic db/db mouse and high-fat diet/streptozotocin (STZ)-induced models. bmj.comnih.govnih.gov In these models, eldecalcitol treatment has been shown to ameliorate bone loss associated with diabetes. nih.govnih.gov Beyond its skeletal benefits, eldecalcitol demonstrated positive effects on glucolipid metabolism. nih.gov It rectified imbalanced glucose homeostasis, improved glucose tolerance, and enhanced insulin (B600854) sensitivity. mdpi.comnih.gov Treatment with eldecalcitol also mitigated pancreatic β-cell damage and hepatic glycolipid metabolism disorder. nih.gov Mechanistically, these effects have been linked to the regulation of the immune system, specifically by promoting the differentiation of regulatory T cells (Treg cells). mdpi.comnih.gov This immunomodulatory effect appears to be mediated, at least in part, through the store-operated Ca²⁺ entry (SOCE) pathway. nih.gov

Studies in Cyclophosphamide-Induced Osteoporosis Rat Models

The chemotherapeutic agent cyclophosphamide (B585) is known to induce significant bone loss, providing a relevant model for certain types of secondary osteoporosis. Preclinical research has investigated the efficacy of eldecalcitol in mitigating the deleterious skeletal effects in rats with cyclophosphamide-induced osteoporosis. nih.gov In these models, administration of cyclophosphamide leads to pronounced features of osteoporosis in the tibiae, including shortened metaphyseal trabeculae, reduced trabecular number, and increased trabecular separation. nih.gov

Treatment with eldecalcitol in these rat models has been shown to effectively prevent this bone loss. nih.gov Immunohistochemical analysis of the tibiae in cyclophosphamide-treated rats revealed a significant increase in the number and activity of osteoclasts on the trabecular bone surface, indicating heightened bone resorption. nih.gov Eldecalcitol administration counteracted this effect, potently inhibiting the cyclophosphamide-induced increase in bone resorption while maintaining osteoblastic function. nih.govdovepress.com This dual action helps to preserve the bone microarchitecture that is otherwise compromised by the chemotherapy agent. nih.gov The findings from these studies underscore the protective effect of eldecalcitol on bone structure in the context of chemotherapy-induced osteoporosis. nih.govamanote.com

Evaluation of Bone Mineral Density and Bone Strength in Diverse Animal Models

The efficacy of eldecalcitol in enhancing bone mineral density (BMD) and bone strength has been extensively evaluated across a range of preclinical animal models, demonstrating its potential as a treatment for osteoporosis. nih.govnih.gov These studies consistently show that eldecalcitol increases bone mass and improves the biomechanical properties of bone. nih.govdrugbank.com

In ovariectomized (OVX) rat models, which simulate postmenopausal osteoporosis, eldecalcitol has been shown to be a more potent inhibitor of bone resorption than alfacalcidol (B1684505). nih.gov This leads to a greater increase in BMD. researchgate.netresearchgate.net Studies in elderly and OVX rats have specifically noted increases in thoracic vertebra bone density and strength following eldecalcitol treatment. nih.gov

Similar positive outcomes have been observed in primate models. In a study using ovariectomized cynomolgus monkeys, a six-month treatment with eldecalcitol resulted in a significant, dose-dependent increase in lumbar spine BMD. nih.gov This was accompanied by improvements in the biomechanical properties of both the lumbar vertebrae and the femoral neck. nih.gov

The beneficial effects of eldecalcitol on bone have also been demonstrated in models of secondary osteoporosis. In streptozotocin-induced diabetic rats, a model for type 1 diabetes, eldecalcitol treatment prevented decreases in BMD and the reduction in the maximum load of the lumbar vertebrae. d-nb.info Furthermore, in a mouse model of disuse atrophy, eldecalcitol administration reversed the loss of both cortical and trabecular BMD. nih.gov

The table below summarizes key findings on the effects of eldecalcitol on bone mineral density and strength from various preclinical studies.

| Animal Model | Key Findings on Bone Mineral Density (BMD) & Bone Strength | Citation |

| Ovariectomized (OVX) Rats | Suppressed bone resorption more effectively than alfacalcidol, leading to a greater increase in BMD. | researchgate.netresearchgate.net |

| Ovariectomized Cynomolgus Monkeys | Increased lumbar BMD by up to 10.2% after 6 months of treatment. Improved biomechanical properties of the lumbar vertebrae and femoral neck. | nih.gov |

| Streptozotocin-Induced Diabetic Rats | Prevented decreases in BMD and the reduction in maximum load of the lumbar vertebrae. | d-nb.info |

| Disuse Muscle Atrophy Mouse Model | Reversed the loss of cortical and trabecular BMD. | nih.gov |

| Cyp27b1 Knockout Mice | More strongly enhanced cancellous bone density in the femur compared to alfacalcidol. | nih.gov |

Histological and Micro-Computed Tomography (Micro-CT) Analyses of Bone Architecture

Histological and micro-computed tomography (micro-CT) analyses in various preclinical models have provided detailed insights into the structural changes in bone induced by eldecalcitol. These studies confirm that eldecalcitol not only increases bone mass but also improves the underlying microarchitecture. nih.govd-nb.info

Studies in cyclophosphamide-induced osteoporotic rats have shown that eldecalcitol treatment prevents the deterioration of tibial microarchitecture, including the shortening of metaphyseal trabeculae and the increase in trabecular separation. nih.gov Similarly, in streptozotocin-induced diabetic rats, eldecalcitol prevented the decrease in bone volume and trabecular thickness, and the increase in trabecular separation in the lumbar vertebrae. d-nb.info

Micro-CT analyses in various models further corroborate these histological findings. plos.org For instance, in a mouse model of disuse atrophy, micro-CT scans of the distal femur showed that eldecalcitol administration reversed the loss of cortical and trabecular bone mass. nih.gov In a study on diabetes-associated periodontitis in mice, micro-CT and histological staining demonstrated that eldecalcitol significantly decreased alveolar bone loss. frontiersin.org

The following table summarizes the key findings from histological and micro-CT analyses of bone architecture in preclinical studies of eldecalcitol.

| Animal Model | Histological and Micro-CT Findings | Citation |

| Ovariectomized (OVX) Rats | Increased cancellous bone volume and promoted bone minimodeling. | researchgate.netd-nb.infoscispace.com |

| Cyclophosphamide-Induced Osteoporotic Rats | Prevented the shortening of metaphyseal trabeculae and increase in trabecular separation in the tibiae. | nih.gov |

| Streptozotocin-Induced Diabetic Rats | Prevented the decrease in bone volume and trabecular thickness, and the increase in trabecular separation in lumbar vertebrae. | d-nb.info |

| Diabetes-Associated Periodontitis Mouse Model | Significantly decreased alveolar bone loss as shown by micro-CT and hematoxylin-eosin (HE) staining. | frontiersin.org |

| Cyp27b1 Knockout Mice | 2D and 3D micro-CT imaging showed enhanced trabecular structure of the femur compared to alfacalcidol treatment. | plos.org |

Preclinical Pharmacokinetics and Metabolism

Elucidation of In Vivo Metabolism and Elimination Pathways in Animal Models

Preclinical studies in animal models have been crucial in elucidating the metabolic fate of eldecalcitol. A key feature of eldecalcitol is its metabolic stability, which contributes to its prolonged biological activity. espeyearbook.org The primary metabolic transformation of eldecalcitol involves the hydroxylation of the 2β-(3-hydroxypropoxy) group. nih.gov

In vitro studies using human liver and small intestine microsomes have shown that eldecalcitol is metabolized to 1α,2β,25-trihydroxyvitamin D3. nih.gov This metabolite has been identified as the major circulating form of eldecalcitol in both preclinical and clinical studies. nih.gov The final product of the metabolic cascade is calcitroic acid, which is water-soluble and subsequently excreted in the urine. researchgate.net

Resistance of Eldecalcitol to CYP24A1-Dependent Catabolism

A distinguishing characteristic of eldecalcitol is its significant resistance to catabolism by the enzyme CYP24A1. espeyearbook.orgnih.gov CYP24A1, also known as vitamin D 24-hydroxylase, is the key enzyme responsible for the degradation of 1α,25-dihydroxyvitamin D3 (calcitriol) and other vitamin D analogs. nih.govphysiology.org The structural modification at the 2β position of eldecalcitol hinders its recognition and breakdown by CYP24A1. researchgate.net

In vitro enzymatic assays have demonstrated that the catalytic efficiency (kcat/Km) of CYP24A1 for the 24- or 23-hydroxylation of eldecalcitol is only about 3% of that for calcitriol (B1668218). nih.govnih.gov This resistance to CYP24A1-mediated degradation means that eldecalcitol is not effectively metabolized within target cells, even though it can induce the expression of the CYP24A1 gene. nih.govphysiology.org This property is believed to prolong the compound's half-life and its effects within these cells, contributing to its greater efficacy in bone. nih.govphysiology.org

Investigation of Cytochrome P450 (CYP450) Enzyme Interactions (Non-Substrate Nature)

The potential for drug-drug interactions involving the cytochrome P450 (CYP450) enzyme system is a critical aspect of preclinical evaluation. Investigations into eldecalcitol's interactions with CYP450 enzymes have revealed that it is not a substrate for many of the major isoforms involved in drug metabolism. drugbank.com

While in vitro studies have shown that CYP3A4 can metabolize eldecalcitol, the inhibition of CYP3A4 only partially reduces its metabolism in human liver microsomes, suggesting the involvement of other enzymes. nih.gov Further research identified sterol C4-methyl oxidase (SC4MOL) as a key enzyme in the metabolism of eldecalcitol. nih.govnih.gov

Importantly, eldecalcitol has been shown to be a non-inhibitor of several key CYP450 isoforms, including CYP1A2, CYP2C9, CYP2D6, and CYP2C19. drugbank.com This low potential for CYP450 inhibition suggests a reduced likelihood of clinically significant drug-drug interactions when co-administered with drugs metabolized by these pathways. drugbank.commedicineslearningportal.orgtg.org.au

Identification and Characterization of Circulating Metabolites (e.g., 1α,2β,25(OH)3D3)

Preclinical and clinical investigations have identified 1α,2β,25-trihydroxyvitamin D3 (1α,2β,25(OH)3D3) as the primary circulating metabolite of eldecalcitol. nih.gov In vitro studies using human small intestine and liver microsomes have shown that eldecalcitol is metabolized to 1α,2β,25(OH)3D3. nih.gov The cytochrome P450 enzyme CYP3A4 has been identified as the enzyme responsible for this metabolic conversion. nih.gov

Further analysis of the metabolic pathway revealed that human CYP24A1 can metabolize eldecalcitol into two major metabolites, believed to be the 23- and 24-hydroxylated forms of the compound. nih.gov When 1α,2β,25(OH)3D3 was used as a substrate for human CYP24A1, at least six metabolites were detected, including: nih.gov

1α,2β,23,25,26(OH)5D3

24-oxo-1α,2β,23,25(OH)4D3

1α,2β,23,25(OH)4D3

1α,2β,24,25(OH)4D3

24-oxo-1α,2β,25(OH)3D3

25,26,27-trinor-24-ene-1α,2β(OH)2D3

A comparison of the binding affinity for the vitamin D receptor (VDR) showed that eldecalcitol and its major metabolite, 1α,2β,25(OH)3D3, have slightly lower affinities than 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3). nih.govresearchgate.net The concentrations for 50% binding to the VDR were 3.6 nmol/L for 1α,25(OH)2D3, 4.4 nmol/L for eldecalcitol, and 3.9 nmol/L for 1α,2β,25(OH)3D3. nih.govresearchgate.net This indicates that the VDR affinity of eldecalcitol and 1α,2β,25(OH)3D3 is 82% and 92% of that of 1α,25(OH)2D3, respectively. nih.gov

Comparative Preclinical Studies with Other Active Vitamin D Analogs

Comparison with Alfacalcidol in Preclinical Bone Metabolism and Bone Resorption Models

Preclinical studies, primarily in ovariectomized (OVX) rat models of osteoporosis, have consistently demonstrated that eldecalcitol has more potent effects on bone metabolism and resorption than alfacalcidol.

Eldecalcitol has been shown to suppress bone resorption to a greater extent than alfacalcidol. nih.govnih.govresearchgate.net This is evidenced by a more significant reduction in biochemical and histological markers of bone resorption. nih.govscispace.com In OVX rats, eldecalcitol treatment led to a greater decrease in osteoclast numbers and resorption parameters compared to alfacalcidol. nih.govnih.govscispace.com Furthermore, eldecalcitol has demonstrated a stronger inhibitory effect on bone resorption than alfacalcidol in estrogen-deficient rat models. researchgate.netfrontiersin.org

While both compounds impact bone formation, their effects differ. Some studies report that eldecalcitol maintains bone formation markers while strongly suppressing resorption. nih.gov Other detailed histological analyses in OVX rats showed that eldecalcitol reduced bone formation parameters alongside resorption parameters. nih.govscispace.com In contrast, when the rate of bone turnover was only modestly elevated, eldecalcitol was found to increase the bone formation rate more potently than alfacalcidol. scispace.com

These differential effects on bone resorption and formation contribute to a greater increase in bone mineral density (BMD) with eldecalcitol treatment compared to alfacalcidol in OVX rats. nih.govnih.gov Eldecalcitol has been shown to increase lumbar BMD more effectively than alfacalcidol. nih.govscispace.com Studies using Cyp27b1-knockout mice, which cannot produce endogenous 1α,25D3, also confirmed that eldecalcitol has stronger effects on bone calcification, trabecular formation, and cancellous bone density than alfacalcidol. plos.orgresearchgate.net In these mice, eldecalcitol promoted femur cancellous bone density more strongly than alfacalcidol. plos.org Bone geometry assessments have also indicated that eldecalcitol increases cortical bone area more than alfacalcidol. wikipedia.org

| Parameter | Eldecalcitol Effect | Alfacalcidol Effect | Comparative Outcome | Animal Model | Citations |

|---|---|---|---|---|---|

| Bone Resorption | Strongly Suppresses | Suppresses | Eldecalcitol is more potent | OVX Rats | nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org |

| Osteoclast Number | Reduces | Reduces | Eldecalcitol causes a greater reduction | OVX Rats | nih.govnih.govscispace.com |

| Bone Mineral Density (BMD) | Increases | Increases | Eldecalcitol causes a greater increase | OVX Rats, Glucocorticoid-induced osteoporosis patients | nih.govnih.govspringermedicine.comnih.gov |

| Lumbar BMD | Increases | Increases | Eldecalcitol is more effective | OVX Rats | nih.govscispace.com |

| Cancellous Bone Density | Strongly Increases | Increases | Eldecalcitol has a stronger effect | Cyp27b1-knockout mice | plos.org |

| Cortical Bone Area | Increases | - | Eldecalcitol shows a greater increase | Patients with osteoporosis | wikipedia.org |

Differential Effects on Calcium Metabolism Parameters in Animal Models (e.g., intestinal Ca absorption, renal Ca reabsorption)

Eldecalcitol and alfacalcidol exhibit distinct effects on calcium metabolism in animal models. Eldecalcitol stimulates intestinal calcium absorption. nih.govnih.gov In Cyp27b1-knockout mice, eldecalcitol was found to strongly induce the expression of ECaC2 and calbindin-D9k in the duodenum, which promotes calcium absorption. plos.orgresearchgate.net

Regarding renal calcium reabsorption, studies in postmenopausal women showed that eldecalcitol increased daily urinary calcium excretion in a dose-dependent manner. nih.govcapes.gov.br At a dose of 1.0 microgram, eldecalcitol increased urinary calcium to a similar extent as 1.0 microgram of alfacalcidol. nih.govcapes.gov.br This suggests that while both drugs affect renal calcium handling, their impact on urinary excretion can be comparable at certain doses. In preclinical studies with OVX rats, eldecalcitol increased urinary calcium excretion to a similar extent as alfacalcidol. nih.govscispace.com

A notable difference is that eldecalcitol achieves its superior effects on bone with a similar or comparable effect on calcium metabolism as alfacalcidol. nih.govnih.govscispace.com This indicates a more favorable therapeutic window for eldecalcitol, with potent bone-specific actions without causing excessive hypercalcemia.

| Parameter | Eldecalcitol | Alfacalcidol | Animal Model | Citations |

|---|---|---|---|---|

| Intestinal Ca Absorption | Stimulates; Strongly induces ECaC2 and calbindin-D9k | - | Cyp27b1-knockout mice | nih.govnih.govplos.orgresearchgate.net |

| Urinary Ca Excretion | Similar increase to alfacalcidol | Similar increase to eldecalcitol | OVX Rats | nih.govscispace.com |

Comparative Analysis of VDR Transcriptional Activity in the Presence of DBP

The transcriptional activity of the Vitamin D Receptor (VDR) is influenced differently by eldecalcitol and alfacalcidol, particularly in the presence of the vitamin D-binding protein (DBP).

In ATDC5 cells, a chondroprogenitor cell line, eldecalcitol induced marked VDR-mediated transcriptional activity of the CYP24A1 gene at a concentration of 10⁻⁸ M, whereas alfacalcidol showed no such activity. plos.orgnih.gov When the influence of DBP was examined, the effect of alfacalcidol on VDR transcriptional activity was not affected. plos.orgresearchgate.netnih.govplos.orgbiorxiv.org In contrast, the presence of DBP caused a concentration-dependent decrease in VDR-mediated transcriptional activity for eldecalcitol. plos.orgnih.govplos.org

This suggests that the strong binding of eldecalcitol to DBP may modulate its direct cellular activity. plos.org The study in ATDC5 cells also implicated the megalin receptor in the uptake of the eldecalcitol-DBP complex, as knocking down megalin significantly decreased the VDR-mediated transcriptional activity induced by eldecalcitol. plos.orgnih.gov

| Compound | VDR Transcriptional Activity (alone) | VDR Transcriptional Activity (with DBP) | Cell Line | Citations |

|---|---|---|---|---|

| Eldecalcitol | Marked induction at 10⁻⁸ M | Decreased in a dose-dependent manner | ATDC5 | plos.orgnih.govplos.org |

| Alfacalcidol | No transcriptional activity observed | Not affected | ATDC5 | plos.orgresearchgate.netnih.govplos.orgbiorxiv.org |

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Eldecalcitol

Synthetic Pathways and Methodologies

The synthesis of eldecalcitol (B1671164), a complex secosteroid, has evolved significantly from early linear approaches to more efficient convergent strategies, driven by the need for scalable and cost-effective industrial production.

Advanced Convergent Synthesis Approaches

Another important methodology employed in vitamin D synthesis, and relevant to eldecalcitol's construction, is the Horner–Wadsworth–Emmons (HWE) olefination researchgate.netgoogle.com. This reaction is instrumental in forming carbon-carbon double bonds with controlled stereochemistry. In some synthetic schemes, the HWE reaction has been utilized to couple an A-ring phosphine (B1218219) oxide with a solid-supported CD-ring fragment, followed by side-chain introduction and cleavage from the resin researchgate.net.

Process Development for Scalable and Industrial Production of Eldecalcitol

The transition from laboratory-scale synthesis to industrial production necessitated substantial process development. While convergent methods like the Trost coupling offered improvements over linear routes, further optimization was required for practical, large-scale manufacturing researchgate.netnih.gov. Key advancements have focused on improving the efficiency of key steps, such as the synthesis of the A-ring synthon. For example, industrial-scale synthesis has been described involving a highly diastereoselective epoxidation of a protected dienol, followed by alkylation and palladium-catalyzed cyclization to generate the A-ring synthon acs.orgacs.org. The C/D-ring fragment is often prepared via direct hydroxylation of Grundman's ketone acs.org. Innovations also include minimizing chromatographic purification for early intermediates and achieving high yields in coupling reactions, culminating in the final product's crystallization acs.org. These efforts aim to reduce costs, increase throughput, and ensure consistent quality for pharmaceutical applications researchgate.netnih.govacs.org.

Strategic Utilization of Chiral Pool Materials

The synthesis of vitamin D analogs like eldecalcitol, which possess multiple stereocenters, heavily relies on the strategic use of chiral pool materials to establish the correct absolute stereochemistry. D-mannitol has emerged as a crucial chiral starting material for constructing the A-ring fragment of eldecalcitol acs.org. Through a series of transformations, D-mannitol can be converted into key chiral intermediates, such as a C2-symmetric divinyl diol, which then serves as the foundation for assembling the A-ring synthon with the desired stereochemistry acs.org. Other research has explored the use of D-mannitol to synthesize chiral phospholanes and Brønsted acids, highlighting its versatility as a source of enantiopure building blocks for asymmetric synthesis organic-chemistry.orgnih.gov.

Innovations in Stereoselective Synthesis for Eldecalcitol and its Analogs

Achieving the precise stereochemistry required for eldecalcitol and its analogs is paramount. Innovations in stereoselective synthesis have been critical. For instance, highly diastereoselective epoxidation reactions have been developed for preparing key epoxide intermediates acs.orgacs.org. Furthermore, advancements in organocatalysis have enabled highly enantio- and diastereoselective aldol (B89426) processes, which are crucial for constructing complex chiral molecules researchgate.net. The synthesis of various analogs, such as 20-epi-eldecalcitol, also relies on stereoselective methodologies, often employing palladium-catalyzed coupling reactions to control the stereochemistry of the final product researchgate.netnih.gov. These innovations ensure the production of biologically active stereoisomers with high purity.

Structural Modifications and Analog Development

Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the vitamin D core structure influence biological activity, receptor binding, and metabolic profiles nih.govmdpi.comacs.org. Eldecalcitol itself represents a significant modification of calcitriol (B1668218), featuring a 3-hydroxypropoxy group at the 2β-position, which enhances its potency and bone-resorbing inhibitory effects compared to calcitriol and alfacalcidol (B1684505) researchgate.netnih.govresearchgate.net.

Research into eldecalcitol analogs has explored various structural alterations to fine-tune its pharmacological properties. Modifications have been made to the A-ring, side chain, and triene system to investigate their impact on Vitamin D Receptor (VDR) binding affinity, transcriptional activity, and calcemic effects nih.govmdpi.comacs.org. For example:

A-ring modifications: Alterations at the C-2 position, particularly substitutions with alkoxy or alkyl groups, have shown significant effects on biological activity. Generally, 2α-substitutions are found to be more potent than 2β-substitutions nih.gov. Eldecalcitol's 2β-(3-hydroxypropoxy) substituent is a key feature contributing to its enhanced activity researchgate.netnih.gov.

Side-chain modifications: Variations in the side chain, including changes at C-20, C-22, C-23, and C-24, have been explored. For instance, the synthesis of 20-epi-eldecalcitol, a diastereomer with an inverted methyl substituent at C-20, resulted in significantly enhanced inhibition of cell proliferation compared to the parent compound researchgate.netnih.gov. Modifications at C-24, such as alkylation or the introduction of an exomethylene group, have also been studied for their impact on VDR binding and antagonist activity acs.org.

Triene system modifications: Alterations to the conjugated triene system can also influence biological potency acs.org.

These SAR studies have provided critical insights into the molecular requirements for VDR interaction and have guided the development of eldecalcitol and other vitamin D analogs, aiming to maximize therapeutic benefits while minimizing undesirable side effects like hypercalcemia nih.govmdpi.comnih.govnih.gov.

Structure-Activity Relationship (SAR) Investigations

SAR studies are crucial for understanding how the molecular structure of Eldecalcitol relates to its biological functions, particularly its interaction with the VDR and its metabolic fate.

Table 1: Comparative Binding Affinities and Potencies of Eldecalcitol vs. Calcitriol

| Characteristic | 1,25(OH)₂D₃ (Calcitriol) | Eldecalcitol (ED-71) | Relative Value (Eldecalcitol vs. Calcitriol) |

| VDR Binding Affinity | 100 | 44.6 | ~0.45x |

| DBP Binding Affinity | 100 | 422 | ~4.2x |

| PTH Suppression Potency | 100 | 3.54 | ~0.04x |

Note: Values for Eldecalcitol are presented as a percentage relative to 1,25(OH)₂D₃ nih.gov.

The functional groups present in Eldecalcitol influence its ability to activate the VDR and subsequently modulate gene transcription. Eldecalcitol demonstrates weak transcriptional activation of the VDR compared to calcitriol, a property partly attributed to its reduced VDR binding affinity bioscientifica.com. However, some studies have indicated that Eldecalcitol can markedly induce the transcriptional activity of CYP24A1 plos.org. The precise interplay between the 3-HP group, DBP binding, and VDR-mediated transcriptional activity is complex, with some research suggesting that strong DBP binding might influence VDR transcriptional activity, potentially decreasing it in a concentration-dependent manner when DBP is present plos.org.

Table 2: Transcriptional Activity of Eldecalcitol

| Compound | Target Gene | Effect on Transcriptional Activity | Concentration | Notes |

| Eldecalcitol | CYP24A1 | Marked induction | 10⁻⁸ M | Compared to no activity for alfacalcidol and 25D₃ at this concentration plos.org. |

| Eldecalcitol | WT-VDR | Weak activation | N/A | ~50% of calcitriol's VDR binding affinity contributes to this bioscientifica.com. |

A key structural feature contributing to Eldecalcitol's therapeutic advantage is its resistance to metabolic degradation, particularly by CYP24A1 core.ac.ukresearchgate.netnih.govresearchgate.net. The 2β-hydroxypropyloxy group is identified as the primary structural element responsible for this metabolic stability researchgate.netnih.gov. This substituent interferes with Eldecalcitol's interaction with the active site of CYP24A1, thereby preventing or significantly reducing its 24-hydroxylation, a major pathway for vitamin D metabolite inactivation researchgate.netnih.gov. This resistance to enzymatic breakdown is crucial for maintaining adequate circulating levels of the active compound, contributing to its prolonged efficacy researchgate.netresearchgate.net.

Analysis of Ligand Conformation and its Impact on Receptor Interaction

The efficacy of trans-Eldecalcitol as a Vitamin D Receptor (VDR) ligand is intrinsically linked to its molecular conformation and how this shape dictates its interaction within the VDR's ligand-binding pocket (LBP). Eldecalcitol, chemically known as 2α-(3-hydroxypropoxy)-1α,25-dihydroxyvitamin D₃, features a distinctive 3-hydroxypropoxy side chain at the 2α position of the A-ring. This structural modification significantly influences its binding characteristics and subsequent receptor activation compared to the natural hormone, 1α,25-dihydroxyvitamin D₃ (calcitriol).

Upon binding to the VDR LBP, Eldecalcitol, like other VDR agonists, induces conformational changes within the receptor. This process is critical for VDR's function as a transcription factor. The binding event triggers the repositioning of Helix 12 (H12) within the LBP, a movement essential for stabilizing the activated receptor complex and facilitating the recruitment of coactivator proteins iiarjournals.orgnih.govresearchgate.netcellsignal.com. The precise conformation of Eldecalcitol, particularly the orientation of its 3-hydroxypropoxy side chain, influences how it interacts with key amino acid residues in the LBP, such as His-305 and His-397, which are crucial for anchoring the ligand acs.orgmdpi.com. Although many vitamin D analogs adapt to a generally similar agonistic conformation of the VDR-LBP acs.org, the specific side-chain modifications in Eldecalcitol lead to distinct interaction patterns that underpin its pharmacological profile. The LBP of the VDR often retains some unoccupied space after ligand binding, particularly around the side chain and the C-2 position of the A-ring mdpi.com, providing a niche for Eldecalcitol's unique 2α substituent.

Comparative Ligand-Receptor Interactions:

| Feature | 1α,25-Dihydroxyvitamin D₃ (Calcitriol) | This compound |

| Key Structural Feature | Natural hormone | 2α-(3-hydroxypropoxy) group on the A-ring |

| VDR Binding Affinity | High (Reference) | Lower than Calcitriol drugbank.com |

| Additional Receptor Interactions | Standard hydrophobic and hydrogen bonds via hydroxyl groups acs.orgmdpi.com | Additional hydrogen bond and CH-π interactions via 3-HP group nih.gov |

| Conformational Impact on VDR | Induces standard agonistic conformation, repositioning H12 iiarjournals.orgnih.govresearchgate.netcellsignal.com | Induces agonistic conformation, with specific interactions influencing H12 repositioning and coactivator recruitment nih.goviiarjournals.orgnih.gov |

These conformational nuances and specific interactions, driven by Eldecalcitol's unique structure, are central to its distinct biological activity and therapeutic applications.

Compound List:

this compound

1α,25-Dihydroxyvitamin D₃ (Calcitriol)

Broader Preclinical Therapeutic Potentials and Underlying Mechanisms of Eldecalcitol

Skeletal Muscle and Sarcopenia Research (Preclinical Studies)

Modulation of Muscle Protein Synthesis and Degradation Pathways (e.g., mTOR, FOXO1, MuRF1)